Oleoside

Description

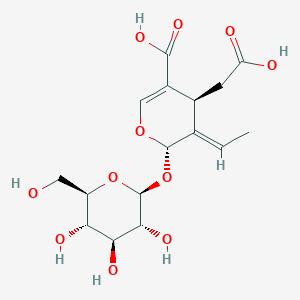

Structure

3D Structure

Properties

IUPAC Name |

(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMNSRMFRJNZFD-IPEIANHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319128 | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-68-5 | |

| Record name | Oleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Oleoside Biosynthesis Pathway in Olea europaea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleosides, particularly oleuropein (B1677263), are a class of secoiridoid polyphenols that are hallmarks of the Olea europaea (olive) tree. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. Oleuropein is also responsible for the characteristic bitter taste of raw olives and high-quality olive oil. Understanding the intricate biosynthetic pathway of oleosides is crucial for the metabolic engineering of olive varieties with enhanced nutritional and therapeutic value. This technical guide provides a comprehensive overview of the core oleoside biosynthesis pathway, detailing the key enzymatic steps, quantitative data on metabolites and gene expression, and detailed experimental protocols for researchers in the field.

The Core Biosynthesis Pathway

The biosynthesis of oleosides in Olea europaea is a complex process that integrates two major metabolic pathways: the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the iridoid backbone, and the shikimate pathway for the production of the phenylpropanoid moiety (hydroxytyrosol).

The initial steps of the secoiridoid pathway are localized in the plastids, where isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized via the MEP pathway. These precursors are then utilized to form the C10 monoterpene geraniol (B1671447). A series of subsequent enzymatic reactions, including hydroxylations, oxidations, and cyclizations, lead to the formation of the core iridoid structure, which is then further modified to produce the various oleosides.

Key Enzymatic Steps and Intermediates

The biosynthesis of oleuropein from the central monoterpene precursor, geranyl diphosphate (GPP), involves a series of enzymatic reactions:

-

Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. This enzyme can perform two sequential oxidation steps to produce 8-oxogeraniol.[1]

-

8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol.

-

Iridoid Synthase (ISY): An unusual terpene cyclase that couples an NAD(P)H-dependent 1,4-reduction of 8-oxogeranial with a subsequent cyclization to form the iridoid skeleton.[2]

-

7-epi-loganic acid synthase (7eLAS): A 2-oxoglutarate dependent dioxygenase that catalyzes the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid.[3][4]

-

7-epi-loganic acid O-methyltransferase (7eLAMT): Methylates 7-epi-loganic acid.[3][4]

-

This compound Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS): Bifunctional cytochrome P450 enzymes that catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce this compound methyl ester and secoxyloganin, respectively, through a ketologanin intermediate.[5]

-

This compound-11-methyl ester glucosyl transferase (OMEGT): A novel enzyme that synthesizes 7-β-1-D-glucopyranosyl-oleoside-11-methyl ester, a potential intermediate in the oleuropein biosynthesis route.[3][4]

-

Oleuropein Synthase (OS): Three polyphenol oxidases have been identified with oleuropein synthase activity, catalyzing the conversion of ligstroside to oleuropein.[3][4]

The phenylpropanoid component, hydroxytyrosol, is derived from the shikimate pathway via tyrosine. The final steps of oleuropein biosynthesis involve the esterification of the secoiridoid core with hydroxytyrosol.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of key enzymes in the this compound biosynthesis pathway provide insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km | kcat | kcat/Km (μM-1s-1) | Organism | Reference |

| Iridoid Synthase (OeISY) | 8-oxogeranial | 0.6 ± 0.1 μM | 3.8 ± 0.2 s-1 | 6.3 | Olea europaea | [2] |

| Geraniol Synthase (GES) | Geranyl diphosphate | 21 μM | 0.8 s-1 | - | Ocimum basilicum | [6] |

| Geraniol Synthase (GES) | Mn2+ | 51 μM | - | - | Ocimum basilicum | [6] |

Note: Kinetic data for other key enzymes in Olea europaea are not yet extensively characterized in the literature.

Metabolite Concentrations during Fruit Development

The concentration of oleosides and related phenolic compounds varies significantly during the development and maturation of olive fruit. The highest concentrations are typically found in young, unripe fruit, which then decrease as the fruit ripens.[7]

| Cultivar | Development Stage (DAF) | Oleuropein (mg/g dw) | Demethyloleuropein (mg/g dw) | 3,4-DHPEA-EDA (mg/g dw) | Ligstroside (mg/g dw) | Reference |

| Coratina (HP) | 45 | ~120 | Not Detected | ~15 | ~5 | [7][8] |

| Coratina (HP) | 165 | ~20 | ~10 | <5 | <1 | [7][8] |

| Rosciola (HP) | 45 | ~100 | Not Detected | ~10 | ~8 | [7][8] |

| Rosciola (HP) | 165 | ~15 | ~8 | <5 | <1 | [7][8] |

| Dolce d'Andria (LP) | 45 | ~25 | Not Detected | ~5 | ~2 | [7][8] |

| Dolce d'Andria (LP) | 165 | <5 | Not Detected | <1 | <1 | [7][8] |

DAF: Days After Flowering; HP: High Phenolic; LP: Low Phenolic; dw: dry weight. Values are approximate and based on graphical data from the cited reference.

Gene Expression Levels

The expression of genes encoding the biosynthetic enzymes is tightly regulated during fruit development, correlating with the accumulation of oleosides.

| Gene | Tissue | Development Stage | Relative Expression Change | Reference |

| OeISY | Fruit | 45 DAF vs 75 DAF | ~8000-fold higher at 45 DAF | [2] |

| Oe1,4-R1 | Fruit | 45 DAF vs 135 DAF | ~10,000-fold higher at 45 DAF | [2] |

| OeISY | Fruit and Leaves vs Roots and Flowers | - | Several hundred-fold higher in fruits and leaves | [2] |

Experimental Protocols

Protocol 1: Quantification of Secoiridoids by HPLC-MS

This protocol provides a general method for the extraction and quantification of oleuropein and other secoiridoids from olive tissues.

1. Sample Preparation and Extraction: a. Freeze-dry olive leaf or fruit samples and grind to a fine powder. b. For olive leaves, suspend 100 mg of powder in 10 mL of 80% methanol. For olive drupes, use 10 g of powdered tissue in 50 mL of a methanol/water (1:1) mixture.[9] c. Sonicate the suspension for 30 minutes in a water bath at room temperature. d. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. e. Re-extract the pellet with the same volume of solvent and combine the supernatants. f. For drupe extracts, wash the resulting extract with n-hexane to remove lipids.[9] g. Filter the combined supernatant through a 0.45 μm nylon filter.[9]

2. HPLC-MS Analysis: a. Instrumentation: Use a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., UHPLC-ESI-MS/MS).[10] b. Column: A C18 reversed-phase column is typically used for separation.[11] c. Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[10]

- Gradient Example: 0–5 min, 20% B; 5–35 min, 20% to 50% B; 35–40 min, 50% to 100% B; 40–50 min, isocratic at 100% B; 50–55 min, 100% to 20% B; 55–70 min, re-equilibration at 20% B.[9] d. Flow Rate: 200 µL/min.[9] e. Column Temperature: 25 °C.[9] f. Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte.[11]

3. Quantification: a. Prepare a calibration curve using authentic standards of the secoiridoids of interest (e.g., oleuropein, ligstroside) at a range of concentrations. b. Calculate the concentration of each analyte in the samples based on the peak area and the calibration curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of this compound biosynthesis genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from olive tissues using a suitable plant RNA extraction kit or a CTAB-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase with an oligo(dT) primer.[11]

2. Primer Design and Validation: a. Design gene-specific primers for the target biosynthetic genes and suitable reference genes (e.g., GAPDH, EF1-alpha, PP2A). b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

3. qRT-PCR Reaction: a. Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA template. b. Use a real-time PCR system with the following typical cycling conditions:

- Initial denaturation: 95°C for 10 min.

- 40 cycles of: 95°C for 15 s, 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Protocol 3: In Vitro Geraniol Synthase (GES) Enzyme Assay

This protocol describes a method to measure the activity of GES from plant tissues.

1. Protein Extraction: a. Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol, 5 mM DTT).[11] b. Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C. c. Use the supernatant (crude protein extract) for the enzyme assay.

2. Enzyme Assay: a. Prepare a reaction mixture in a glass vial containing:

- Assay buffer.

- A known amount of crude protein extract.

- Geranyl diphosphate (GPP) substrate (e.g., 50 µM). b. Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane) to trap the volatile geraniol product.[11] c. Incubate the reaction at 30°C for 1-2 hours.[11] d. Stop the reaction by vigorous vortexing to extract the geraniol into the organic layer.

3. Product Analysis: a. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geraniol produced. b. Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.

Signaling Pathways and Regulation

The biosynthesis of oleosides is a highly regulated process, influenced by developmental cues and environmental stresses. Hormonal signaling, particularly involving abscisic acid (ABA) and jasmonic acid (JA), plays a significant role in modulating the expression of biosynthetic genes.

Hormonal Regulation

-

Abscisic Acid (ABA): Exogenous application of ABA has been shown to increase the accumulation of oleuropein and other phenolic compounds in olive fruits.[12][13] This suggests that ABA signaling positively regulates the phenylpropanoid and/or the secoiridoid pathways. The specific transcription factors mediating this response in the context of this compound biosynthesis are still under investigation.

-

Jasmonic Acid (JA): Jasmonates are well-known signaling molecules involved in plant defense responses, which often lead to the production of secondary metabolites. While direct evidence in Olea europaea is still emerging, the defensive role of oleuropein suggests a likely involvement of the JA signaling pathway in its regulation. Crosstalk between ABA and JA signaling pathways is a common theme in plant stress responses and may also be relevant for this compound biosynthesis.[14]

Transcriptional Regulation

The expression of this compound biosynthetic genes is transcriptionally regulated, with transcript levels often correlating with metabolite accumulation. The identification of specific transcription factors that bind to the promoter regions of genes like OeISY, OeOMES, and OS is an active area of research. Understanding this transcriptional network will be key to developing strategies for enhancing this compound production.

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Caption: this compound biosynthesis pathway in Olea europaea.

Diagram 2: Hormonal Regulation of this compound Biosynthesis

Caption: Hormonal regulation of this compound biosynthesis.

Diagram 3: Experimental Workflow for Gene Expression Analysis

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion

The biosynthesis of oleosides in Olea europaea is a complex and highly regulated metabolic pathway. Recent advances in transcriptomics and enzymology have shed light on the key genes and enzymes involved in this process. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the regulatory networks that control this pathway, which will be essential for the development of olive varieties with enhanced nutritional and pharmaceutical properties. The information presented herein serves as a valuable resource for researchers and professionals working towards this goal.

References

- 1. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. It runs in the family: Discovery of enzymes in the oleuropein pathway in Olive ( Olea europaea ) by comparative transcriptomics | Sciety [sciety.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of reference genes for gene expression analysis in olive (Olea europaea) mesocarp tissue by quantitative real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient 2-Step Enzymatic Cascade for the Bioconversion of Oleuropein into Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide exploration of oil biosynthesis genes in cultivated olive tree varieties (Olea europaea): insights into regulation of oil biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Oleoside: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of oleoside, a secoiridoid glycoside found in various plant species, including those of the Olea and Ligustrum genera. This document details the key spectroscopic data and experimental protocols essential for the unambiguous identification and characterization of this natural product.

Physicochemical Properties and Mass Spectrometry

This compound possesses the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol . Its chemical identity is registered under CAS number 178600-68-5.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 390.34 g/mol | --INVALID-LINK-- |

| CAS Number | 178600-68-5 | --INVALID-LINK-- |

| Mass Spectrometry Data | ||

| Ionization Mode | ESI-MS/MS (Negative) | |

| Precursor Ion [M-H]⁻ | m/z 389 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the elemental composition and exact mass of this compound.

-

Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a suitable solvent, typically methanol (B129727) or a water/acetonitrile mixture, to a final concentration of 10-100 µg/mL.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. Data is acquired over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the precursor ion at m/z 389 is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | ~5.2-5.4 | d | ~2-4 |

| H-3 | ~7.5 | s | |

| H-5 | ~4.0-4.2 | m | |

| H-6 | ~2.5-2.7 | m | |

| H-7 | ~1.8-2.0 | m | |

| H-8 | ~5.8-6.0 | q | ~7.0 |

| H-9 | ~2.2-2.4 | m | |

| H-10 | ~1.6-1.8 | d | ~7.0 |

| H-1' | ~4.5-4.7 | d | ~7-8 |

| H-2' to H-6' | ~3.2-3.9 | m |

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 | ~95-98 |

| C-3 | ~150-155 |

| C-4 | ~110-115 |

| C-5 | ~70-75 |

| C-6 | ~40-45 |

| C-7 | ~130-135 |

| C-8 | ~125-130 |

| C-9 | ~45-50 |

| C-10 | ~12-15 |

| C-11 | ~170-175 |

| C-1' | ~100-103 |

| C-2' | ~74-77 |

| C-3' | ~77-80 |

| C-4' | ~70-73 |

| C-5' | ~77-80 |

| C-6' | ~61-64 |

| Carboxyls | ~170-178 |

Experimental Protocols for NMR Spectroscopy

Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data for structural elucidation.[1]

-

Sample Preparation: Approximately 5-10 mg of the isolated this compound is dissolved in 0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or water-d₂ (D₂O). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: 0-12 ppm.

-

Data Points: 64K.

-

Number of Scans: 16-32.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).[1]

-

Spectral Width: 0-200 ppm.

-

Data Points: 64K.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

Pulse Program: A standard gradient-enhanced COSY experiment.

-

Spectral Width (F1 and F2): 0-12 ppm.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 4-8 per increment.

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

-

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment.

-

Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-180 ppm.

-

Data Points: 2048 in F2, 256 in F1.

-

Number of Scans: 8-16 per increment.

-

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.[1]

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: A standard gradient-enhanced HMBC experiment.

-

Spectral Width: F2 (¹H): 0-12 ppm; F1 (¹³C): 0-200 ppm.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 16-32 per increment.

-

Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.[1]

-

Visualization of the Structure Elucidation Workflow

The systematic process of elucidating the structure of this compound involves a logical flow of experiments and data analysis.

Caption: Workflow for the isolation and structural elucidation of this compound.

Key 2D NMR Correlations for Structure Assembly

The assembly of the this compound structure relies heavily on the interpretation of 2D NMR data. COSY experiments reveal proton-proton couplings within the same spin system, while HMBC experiments show long-range correlations between protons and carbons, allowing for the connection of different structural fragments.

Caption: Key HMBC and COSY correlations for this compound structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments. This technical guide provides the foundational knowledge, experimental protocols, and data interpretation framework necessary for researchers to confidently identify and characterize this compound. The detailed spectroscopic analysis is paramount for understanding its chemical properties and for advancing research into its potential biological activities and applications in drug development.

References

A Technical Guide to Oleoside Derivatives: Natural Occurrence, Biosynthesis, and Experimental Analysis

This technical guide provides a comprehensive overview of oleoside derivatives, a significant class of secoiridoid glucosides found predominantly in the Oleaceae family. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on their natural distribution, biosynthetic pathways, and the experimental protocols required for their isolation and characterization.

Introduction to this compound Derivatives

Oleosides are a class of monoterpenoid compounds characterized by a secoiridoid skeleton, typically featuring an exocyclic 8,9-olefinic functionality and a glucosidic residue combined with elenolic acid.[1] The most well-known and abundant this compound derivative is oleuropein, which is responsible for the bitter taste of unripe olives and is a subject of extensive research for its potential health benefits.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties.[1]

Natural Occurrence of this compound Derivatives

This compound derivatives are primarily found in plants belonging to the Oleaceae family. Their distribution and concentration can vary significantly depending on the species, the part of the plant, and the stage of development. Oleuropein, for instance, is found in high concentrations in the leaves and unripe fruit of the olive tree (Olea europaea).[1]

| This compound Derivative | Plant Species | Plant Part(s) | Concentration (approx.) |

| Oleuropein | Olea europaea (Olive) | Leaves, Unripe Fruit, Pulp, Seed | 60-90 mg/g (dry weight) in leaves |

| Syringa spp. (Lilac) | Not specified | Not specified | |

| Jasminum spp. (Jasmine) | Not specified | Not specified | |

| Phillyrea spp. | Not specified | Not specified | |

| Fraxinus spp. (Ash) | Not specified | Not specified | |

| This compound | Olea europaea (Olive) | Not specified | Not specified |

| Ligustrum japonicum (Japanese Privet) | Not specified | Not specified | |

| Acteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |

| Isoacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |

| Beta-oxoacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |

| Beta-hydroxyacteoside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |

| Salidroside | Olea europaea (Olive) | Cell Suspension Culture | Not specified |

Biosynthesis of Oleosides

The biosynthesis of this compound derivatives originates from the terpenoid pathway. The initial precursor, geraniol, is formed via the methylerythritol phosphate (B84403) (MEP) pathway.[2] A series of enzymatic reactions, including oxidation, cyclization, and glycosylation, leads to the formation of the complex this compound structure. While the complete enzymatic cascade for all this compound derivatives is not fully elucidated, a putative pathway has been proposed based on studies of related iridoids.[2]

Experimental Protocols

The extraction, isolation, and characterization of this compound derivatives from plant sources require a multi-step approach. The following protocols are generalized from established methods for iridoid glycosides and related phenolic compounds.

Extraction

The choice of extraction method and solvent is critical for maximizing the yield of this compound derivatives.

a) Maceration with Aqueous Ethanol (B145695)

This is a common method for the extraction of polar glycosides.

-

Plant Material Preparation: Air-dry the plant material (e.g., olive leaves) at room temperature in a dark, well-ventilated area. Grind the dried material into a fine powder.

-

Extraction: Macerate 10 g of the powdered plant material in 100 mL of 50% aqueous ethanol.[2] Let the mixture stand for 24 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[2]

b) Ultrasound-Assisted Extraction (UAE)

UAE can improve extraction efficiency and reduce extraction time.

-

Plant Material Preparation: Prepare the powdered plant material as described above.

-

Extraction: Suspend 10 g of the powdered material in 100 mL of 50% ethanol.[2] Place the suspension in an ultrasonic bath and sonicate for 30 minutes.[2]

-

Filtration and Concentration: Filter and concentrate the extract as described for maceration.

c) Soxhlet Extraction

This method is suitable for continuous extraction.

-

Plant Material Preparation: Prepare the powdered plant material.

-

Extraction: Place the powdered material in a thimble and extract with a suitable solvent (e.g., n-hexane followed by more polar solvents) in a Soxhlet apparatus for several hours.[3]

-

Solvent Removal: Remove the solvent from the extract using a rotary evaporator.

Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of individual this compound derivatives from the crude extract.

a) Solid-Phase Extraction (SPE) / Fractionation

SPE can be used for initial cleanup and fractionation of the crude extract.

-

Column Preparation: Pack a column with a suitable adsorbent resin, such as HPD-100 macroporous resin. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water.[4]

-

Loading: Dissolve the crude extract in water and adjust the pH to approximately 4.[4] Load the solution onto the prepared column.

-

Washing and Elution: Wash the column with deionized water to remove highly polar impurities. Elute the desired compounds with a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 60%, 80% ethanol).[4] Collect the fractions and monitor by Thin Layer Chromatography (TLC).

b) Column Chromatography

Further purification can be achieved using column chromatography.

-

Column Packing: Pack a glass column with silica (B1680970) gel (70-230 mesh) using a suitable solvent system as the mobile phase.[3]

-

Sample Loading: Adsorb the partially purified fraction onto a small amount of silica gel and carefully load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, such as a heptane-ethyl acetate (B1210297) mixture, gradually increasing the polarity.[3]

-

Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to pool fractions containing the pure compound.

c) High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound derivatives.[5]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., formic acid or acetic acid, to improve peak shape) and a polar organic solvent like methanol (B129727) or acetonitrile.

-

Detection: UV detection is typically used, with monitoring at wavelengths relevant to the chromophores in the this compound derivatives (e.g., around 230 nm and 280 nm).

-

Sample Preparation: Dissolve the purified sample or extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.[4]

Characterization

The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the detailed structure of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the presence of chromophores and determining the optimal wavelength for HPLC detection.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound derivatives from a plant source.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Isolation and characterization of steroids, phthalide and essential oil of the fruits of Kelussia odoratissima Mozaff., an endemic mountain celery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Distribution of Oleoside in the Oleaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoside is a secoiridoid glucoside that serves as a key precursor to a variety of bioactive compounds found within the Oleaceae family. This family, encompassing well-known genera such as Olea (olive), Fraxinus (ash), Syringa (lilac), Ligustrum (privet), and Jasminum (jasmine), is a rich source of pharmacologically active molecules. This compound and its derivatives, most notably oleuropein, have garnered significant attention for their antioxidant, anti-inflammatory, antimicrobial, and cardiovascular-protective properties. This technical guide provides an in-depth overview of the distribution of this compound across the Oleaceae family, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathway.

Distribution of this compound and its Derivatives in the Oleaceae Family

This compound and its related secoiridoids are characteristic secondary metabolites of the Oleaceae family. Their presence has been documented in numerous genera, although the concentration and specific derivatives can vary significantly between species and even different tissues of the same plant.

Table 1: Quantitative and Qualitative Distribution of this compound and Major Derivatives in Select Oleaceae Genera

| Genus | Species | Plant Part | Compound | Concentration (mg/g dry weight, unless specified) | Reference(s) |

| Olea | Olea europaea | Young Fruit | Oleuropein | Up to 140 | [1] |

| Leaves | Oleuropein | 60 - 90 | [1] | ||

| Pulp | This compound | 31.6 mg/g | [2] | ||

| Ligustrum | Ligustrum vulgare | Flowers | Oleuropein | 33.43 ± 2.48 | [3] |

| Ligustrum japonicum | Not specified | This compound | Present | [4] | |

| Fraxinus | Fraxinus excelsior | Not specified | This compound-type secoiridoids | Present | [5] |

| Fraxinus angustifolia | Not specified | Oleuropein | Present | [1] | |

| Syringa | Syringa vulgaris | Flowers | Oleuropein | 0.95% | [6] |

| Fruit | Oleuropein | 1.09% | [6] | ||

| Jasminum | Jasminum spp. | Not specified | This compound-11-methyl ester | Present | [7] |

Note: Oleuropein is an ester of this compound and hydroxytyrosol. Its concentration is often reported as an indicator of this compound-derived secoiridoids.

The highest concentrations of this compound derivatives are typically found in the leaves and young, unripe fruits of Olea europaea.[1] In olive pulp, this compound itself has been quantified at significant levels.[2] In Ligustrum vulgare, the flowers are a particularly rich source of oleuropein.[3] While quantitative data for this compound across all genera is not extensively available, its presence as a fundamental building block of secoiridoids is a chemotaxonomic marker for the Oleaceae family.[8]

Experimental Protocols

The analysis of this compound and its derivatives is most commonly achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS).

Representative Protocol for the Extraction and Quantification of this compound by UHPLC-ESI-MS/MS

This protocol is a composite of methodologies reported in the literature for the analysis of secoiridoids in Oleaceae species.[9][10]

1. Sample Preparation and Extraction

-

Plant Material: Collect fresh plant material (e.g., leaves, fruits) and either freeze-dry or oven-dry at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is commonly used.

-

Extraction Procedure:

-

Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic-assisted extraction for 30 minutes in a sonication bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to ensure complete extraction.

-

Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

-

2. UHPLC-ESI-MS/MS Analysis

-

Chromatographic System: A UHPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-40% B

-

10-15 min: 40-95% B

-

15-17 min: 95% B

-

17-17.1 min: 95-5% B

-

17.1-20 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative

-

MS Parameters (Representative):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, a precursor ion [M-H]⁻ of m/z 389 would be selected, with characteristic product ions for fragmentation.

Biosynthesis of this compound

This compound is a monoterpenoid, and its biosynthesis originates from the isoprenoid pathway. The core structure is formed from geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound from geranyl pyrophosphate.

The biosynthesis begins with the conversion of GPP to geraniol.[11] A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (IS), leads to the formation of the iridoid skeleton.[11] This is followed by further modifications, including hydroxylation and glycosylation, to yield loganic acid and subsequently secologanin. The precise enzymatic steps leading from secologanin to this compound are still under investigation but involve cleavage of the cyclopentane (B165970) ring and further modifications.

Conclusion

This compound is a pivotal secoiridoid glucoside with a widespread but varied distribution throughout the Oleaceae family. Its presence is a defining chemotaxonomic feature of this botanical family and a precursor to a multitude of bioactive compounds with significant therapeutic potential. The continued investigation into the quantitative distribution of this compound, optimization of analytical methodologies, and full elucidation of its biosynthetic pathway will be crucial for harnessing the pharmacological benefits of this important class of natural products. The protocols and information presented in this guide offer a comprehensive resource for researchers and professionals dedicated to the exploration and utilization of this compound and its derivatives in drug discovery and development.

References

- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds in Waste By-Products from Olive Oil Production: Applications and Structural Characterization by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H22O11 | CID 101042548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts of Two Achillea Species (A. aleppica and A. santolinoides) from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Oleoside from Olive Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olive leaves (Olea europaea), often considered an agricultural byproduct, are a rich source of bioactive secoiridoids, a class of compounds renowned for their potential health benefits. Among these, oleoside has garnered scientific interest for its contribution to the pharmacological profile of olive leaf extracts. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from olive leaves. It details experimental protocols, summarizes quantitative data, and explores potential biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a secoiridoid glucoside, characterized by a combination of an elenolic acid derivative and a glucose molecule.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₁₁ | [PubChem CID: 101042548] |

| Molecular Weight | 390.34 g/mol | [PubChem CID: 101042548] |

| CAS Number | 178600-68-5 | [PubChem CID: 101042548] |

| IUPAC Name | (2S,3E,4S)-3-ethylidene-4-(methoxycarbonyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | [PubChem CID: 101042548] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from olive leaves involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the extraction of secoiridoids from olive leaves.[2]

Sample Preparation

Freshly harvested olive leaves should be washed thoroughly to remove any surface contaminants and then dried. Drying can be achieved by air-drying in a dark, well-ventilated area or by freeze-drying to minimize the degradation of thermolabile compounds.[3] Once dried, the leaves are ground into a fine powder (particle size < 0.5 mm) to increase the surface area for efficient extraction.[2]

Extraction of Crude this compound

Several methods can be employed for the initial extraction of this compound from the powdered olive leaves. Ultrasound-Assisted Extraction (UAE) is a highly efficient method that reduces extraction time and solvent consumption.[2][4]

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Maceration: Weigh 100 g of dried, powdered olive leaves and place them in a 2 L beaker. Add 1 L of 70% (v/v) aqueous ethanol (B145695).

-

Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 2 hours at a controlled temperature of 25°C.[2]

-

Filtration: Filter the extract through Whatman No. 1 filter paper using a Büchner funnel to separate the solid residue.

-

Residue Washing: Wash the residue with an additional 200 mL of 70% ethanol to ensure maximum recovery of the extract.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[2]

Fractionation by Liquid-Liquid Extraction

The crude extract contains a complex mixture of compounds. Liquid-liquid extraction is employed to partition the compounds based on their polarity, thereby enriching the this compound fraction.

Protocol: Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude extract in 500 mL of distilled water.

-

Extraction: Transfer the aqueous solution to a 2 L separatory funnel. Perform sequential extractions with 500 mL of ethyl acetate (B1210297) three times.[2][3] This step removes less polar compounds, such as chlorophyll (B73375) and some flavonoids, which will partition into the ethyl acetate phase.

-

Collection of Aqueous Phase: Collect the aqueous phase, which contains the more polar glycosides, including this compound.[2]

-

Concentration: Concentrate the aqueous phase using a rotary evaporator to reduce the volume in preparation for purification.

Purification by Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is the final step to isolate this compound to a high degree of purity.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Sample Preparation: Dissolve the concentrated aqueous extract in the mobile phase to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

Chromatographic Conditions:

-

Instrument: Preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).[2][5]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used. The gradient program should be optimized to achieve the best separation. A common starting point is a linear gradient from 5% to 30% acetonitrile over 40 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 240 nm.[6]

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by analyzing small aliquots of the fractions by analytical HPLC.

-

Purity Analysis: Pool the pure fractions and confirm the purity of the isolated this compound using analytical HPLC. A purity of ≥95% is desirable for biological assays.[3]

-

Final Product: Lyophilize the pure fractions to obtain this compound as a solid powder.

Quantitative Data

The yield of this compound from olive leaves can vary depending on the cultivar, geographical origin, harvest time, and the extraction method employed. While specific quantitative data for this compound is limited, the content of the major secoiridoid, oleuropein, can provide a benchmark.

Table 1: Comparison of Extraction Methods for Oleuropein from Olive Leaves

| Extraction Method | Solvent System | Temperature (°C) | Duration | Oleuropein Yield (mg/g of dry leaf) | Reference(s) |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 25 | 2 hours | ~35 | [2] |

| Maceration | 70% Ethanol | 25 | 24 hours | ~27 | [2] |

| Soxhlet Extraction | 80% Ethanol | 60 | 4 hours | Higher than maceration | [2] |

| Pressurized Liquid Extraction (PLE) | Ethanol | 105 | 5 minutes | Not specified | [2] |

One study has reported the content of this compound in olive leaves to be in the range of 0.031–0.051 g/100 g of dry matter.[3]

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. dspace.alquds.edu [dspace.alquds.edu]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleoside Precursors and Enzymatic Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of oleoside, a significant secoiridoid glucoside. Secoiridoids are a class of monoterpenoids found in a variety of plants, and they are of considerable interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document details the key precursors, enzymatic conversions, and relevant experimental methodologies, offering a valuable resource for researchers engaged in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to this compound and its Significance

This compound is a secoiridoid glucoside characterized by a cleaved cyclopentane (B165970) ring, a feature that defines this class of compounds. It is a key intermediate in the biosynthesis of more complex secoiridoids, such as oleuropein, which is well-known for its antioxidant and health-promoting properties. Understanding the enzymatic conversion of this compound precursors is crucial for the potential biotechnological production of these valuable compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through the iridoid pathway before the characteristic secoiridoid skeleton is formed. The pathway is closely related to the biosynthesis of oleuropein.

The biosynthesis of this compound begins with geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the iridoid skeleton. The key iridoid intermediate, loganin (B1675030), is then cleaved to form secologanin, the direct precursor to the secoiridoid structure of this compound. Finally, a glycosylation step attaches a glucose moiety to the aglycone, yielding this compound.

Key Precursors in this compound Biosynthesis

The primary precursors in the formation of this compound are:

-

Geraniol (B1671447): Formed from GPP, geraniol is the initial monoterpene substrate that enters the secoiridoid pathway.

-

Loganin: A central iridoid intermediate formed from geraniol through a series of oxidation and cyclization reactions.

-

Secologanin: The defining precursor of secoiridoids, formed by the oxidative cleavage of the cyclopentane ring of loganin.

Enzymatic Conversions: The Core of this compound Synthesis

Several key enzyme families are responsible for the conversion of precursors into this compound. These include:

-

Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that catalyzes the hydroxylation of geraniol to 10-hydroxygeraniol, the first committed step in the pathway.

-

Iridoid Synthase (IS): An enzyme that catalyzes the formation of the iridoid cyclopentane ring from 8-oxogeranial.

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme (typically from the CYP72A subfamily) that catalyzes the oxidative cleavage of loganin to form secologanin.

-

UDP-glycosyltransferases (UGTs): These enzymes are responsible for the final glycosylation step, transferring a glucose molecule from UDP-glucose to the secoiridoid aglycone to form this compound.

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Quantitative Data on this compound Precursors and Enzymatic Conversion

Quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following tables summarize available data on the concentration of this compound and its precursors in plant tissues and the kinetic properties of the key enzymes involved. Note: Data for the specific enzymes directly producing this compound are limited; therefore, data from closely related and well-characterized orthologs in other secoiridoid-producing plants are included as a reference.

Table 1: Concentration of this compound and its Precursors in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Oleuropein | Olea europaea | Young Olives | up to 140 | [1] |

| Oleuropein | Olea europaea | Leaves | 60 - 90 | [1] |

| Ligstroside | Olea europaea | Young Olives | Abundant | [1] |

| Loganic Acid | Gentiana rhodantha | Aerial Parts | Higher than roots | [2] |

Table 2: Kinetic Parameters of Key Enzymes in the Secoiridoid Biosynthetic Pathway

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | Reference |

| Iridoid Synthase (CrISY) | Catharanthus roseus | 8-oxogeranial | ~100 | N/A | N/A | [3] |

| Secologanin Synthase (CYP72A1) | Catharanthus roseus | Loganin | N/A | N/A | N/A | |

| UDP-Glycosyltransferase (PgUGT74AE2) | Panax ginseng | Protopanaxadiol | N/A | N/A | N/A | [4] |

| UDP-Glycosyltransferase (PgUGT94Q2) | Panax ginseng | Rh2 | N/A | N/A | N/A | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of biosynthetic enzymes typically requires their production in a heterologous host system, such as Escherichia coli or yeast.

Workflow for Heterologous Expression and Purification

Protocol: Heterologous Expression and Purification of Iridoid Synthase (ISY) in E. coli [3][5]

-

Gene Cloning:

-

The open reading frame (ORF) of the candidate ISY gene is amplified from cDNA of the source plant (e.g., Olea europaea).

-

The amplified ORF is cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

-

Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged ISY protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

-

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity and kinetic parameters of the purified enzymes.

Workflow for a Typical In Vitro Enzyme Assay

References

- 1. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heribert-hirt.org [heribert-hirt.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of Oleoside: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoside is a secoiridoid glucoside that has been isolated from various plant species, including those from the Ligustrum and Olea genera. As a natural product, its complete structural elucidation and characterization are crucial for understanding its biosynthetic pathways, potential biological activities, and for use as a reference standard in quality control and drug development. This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its characterization are also presented.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework, and mass spectrometry, which establishes the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR data are essential for assigning the chemical shifts and coupling constants of all protons and carbons in the molecule.

¹H NMR Data

Complete experimental ¹H NMR data from the primary literature could not be retrieved. Predicted ¹H NMR data is available but not included as it does not meet the requirements for a technical guide based on experimental data.

¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shift assignments for this compound, as reported in the literature, recorded in D₂O.[1]

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 98.5 |

| 3 | 141.2 |

| 4 | 111.1 |

| 5 | 29.8 |

| 6 | 42.5 |

| 7 | 152.8 |

| 8 | 12.8 |

| 9 | 131.2 |

| 10 | 45.7 |

| 11 | 174.2 |

| 1' | 102.7 |

| 2' | 74.9 |

| 3' | 77.8 |

| 4' | 71.5 |

| 5' | 78.4 |

| 6' | 62.6 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

| Ionization Mode | Formula | Calculated m/z | Observed m/z |

| ESI- | [M-H]⁻ | 389.1084 | 389.1082 |

MS/MS Fragmentation Data

The fragmentation pattern of the [M-H]⁻ ion of this compound provides valuable structural information.

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| 389 | 371, 345, 209, 165 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of secoiridoid glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD).

-

A small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for chemical shift referencing.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200-220 ppm. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. These include:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound (approximately 1 mg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile/water.

-

For negative ion mode analysis, a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) may be added to facilitate deprotonation.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, are optimized to achieve maximum signal intensity.

-

For MS/MS analysis, the [M-H]⁻ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Characterization

References

The Role of Oleoside in Olive Oil Bitterness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic bitter taste of high-quality extra virgin olive oil is a key sensory attribute, indicative of the presence of beneficial phenolic compounds. Among the complex array of these compounds, secoiridoids play a pivotal role. This technical guide provides an in-depth exploration of oleoside, a central secoiridoid glucoside, and its contribution to the bitterness of olive oil. While this compound itself is not the primary bitter compound in the final product, it serves as a crucial precursor to the intensely bitter molecules that define the sensory profile of premium olive oils. This document details the biosynthetic origins of this compound, the enzymatic transformations it undergoes during olive oil production, and the subsequent impact on taste perception. Furthermore, it provides comprehensive experimental protocols for the analysis of these compounds and visualizes the key pathways involved.

This compound: Chemical Profile and Biosynthesis

This compound is a secoiridoid glucoside found in the fruit of the olive tree (Olea europaea L.). Its chemical structure consists of a secoiridoid skeleton derived from the terpene pathway, linked to a glucose molecule.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process originating from the methylerythritol phosphate (B84403) (MEP) pathway for the terpenoid portion. While the complete pathway is not fully elucidated, key steps have been proposed.

A Technical Guide to the Chemical Synthesis of Oleoside and Its Analogues for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical synthesis of oleoside and its structurally related analogues. This compound, a secoiridoid glycoside found in plants of the Oleaceae family, and its derivatives, such as oleocanthal (B1677205) and oleacein (B104066), have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and illustrates the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers engaged in natural product synthesis and drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound is a monoterpenoid derivative characterized by a cleaved cyclopentane (B165970) ring, a structural feature that defines the secoiridoid class of natural products. Its analogues, notably oleocanthal and oleacein found in extra virgin olive oil, are known for a wide range of beneficial health effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The complex structure of these molecules, coupled with their low natural abundance, necessitates robust and efficient synthetic strategies to enable thorough biological investigation and the development of novel therapeutic agents. This guide focuses on the chemical pathways to access these valuable compounds.

Synthetic Approaches to this compound and Its Analogues

The synthesis of this compound and its analogues can be broadly categorized into two main strategies: semi-synthesis from readily available natural products and total synthesis from simple starting materials.

Semi-Synthesis from Oleuropein (B1677263)

A prevalent and efficient method for obtaining this compound and its key analogues, oleocanthal and oleacein, is through the semi-synthesis from oleuropein, an abundant secoiridoid in olive leaves.[1][2] This biomimetic approach leverages the natural precursor and typically involves a concise reaction sequence.

A common strategy is an efficient five-step, three-pot procedure that proceeds through an this compound intermediate to yield oleocanthal and its analogues with overall yields of 35–45%.[1][2] The initial and crucial step in this sequence is the hydrolysis of oleuropein to afford this compound.

This protocol outlines the enzymatic conversion of oleuropein to this compound, a key intermediate for further synthesis.

Materials:

-

Oleuropein extract (high purity)

-

Phosphate (B84403) buffer (pH 5.0)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Prepare a solution of oleuropein extract in phosphate buffer (pH 5.0).

-

Add hemicellulase to the solution. The optimal enzyme quantity is typically around 55 mg for a given substrate concentration.[3]

-

Incubate the reaction mixture at a controlled temperature, with 55°C being identified as optimal for maximal yield.[3]

-

Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC). A reaction time of approximately 6 hours is generally sufficient for near-complete conversion.[2]

-

Upon completion, terminate the reaction and extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

Total Synthesis Approaches

While semi-synthesis is a practical approach, total synthesis provides a more flexible platform for creating a wider diversity of analogues not directly accessible from natural precursors. The total synthesis of secoiridoid glycosides like this compound is a complex challenge due to the densely functionalized and stereochemically rich core.

An effective strategy for constructing the highly substituted cyclopentane unit, a key structural motif in the this compound family, involves a crotyl phosphonamide anion-mediated conjugate addition to cyclopentenone.[4] This method allows for the controlled installation of stereocenters and functional groups necessary for elaborating the core structure. While a complete total synthesis of this compound is not extensively detailed in the literature, this approach to a key substructure provides a foundational strategy for researchers pursuing a de novo synthesis.

Structure-Activity Relationship (SAR) of this compound Analogues

The biological activity of secoiridoid analogues is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective therapeutic agents. Quantitative data, such as the half-maximal inhibitory concentration (IC50), provides a clear measure of the efficacy of different analogues.

Table 1: Anti-inflammatory Activity of Secoiridoid Glycoside Analogues[5]

| Compound ID | Structural Class | Description | IC50 (μM) for NO Inhibition in LPS-induced RAW264.7 cells |

| 1 | Monomeric Iridoid | Monomeric iridoid with α-D-galactosyl moiety | 9.19 |

| 13 | Monomeric Iridoid | Monomeric iridoid | 36.0 |

| 18 | Seco-iridoid | Seco-iridoid with intramolecular lactone | 51.1 |

| 3-6, 11, 12, 16 | Dimeric Iridoids | Various dimeric structures | 17.0 - 26.2 |

| 7-10, 15, 17 | Tetrameric Iridoids | Various tetrameric structures | 6.13 - 14.7 |

| Dexamethasone | Positive Control | - | 9.08 |

Data sourced from a study on iridoid glycosides from Gomphandra mollis.[5]

Table 2: Cytotoxicity of Semi-synthetic Oleuropein Analogues[5]

| Compound | Cell Line | Activity | IC50 (µM) |

| Oleuropein | MCF-7 | Cytotoxicity | > 100 |

| Analogue A | MCF-7 | Cytotoxicity | 55.2 |

| Analogue B | MCF-7 | Cytotoxicity | 23.8 |

| Oleuropein | HeLa | Cytotoxicity | > 100 |

| Analogue A | HeLa | Cytotoxicity | 78.4 |

| Analogue B | HeLa | Cytotoxicity | 45.1 |

Note: "Analogue A" and "Analogue B" are representative of semi-synthetic derivatives of oleuropein.[5]

Biological Mechanisms and Signaling Pathways

This compound and its analogues exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease states. The PI3K/Akt/mTOR and ERK/MAPK pathways are two critical cascades that have been identified as targets for these secoiridoid compounds.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Certain flavonoids and natural products have been shown to inhibit this pathway at various nodes.[6][7] this compound analogues can potentially intervene in this pathway, contributing to their anti-proliferative and anti-inflammatory effects.

Caption: this compound analogues may inhibit the PI3K/Akt/mTOR signaling pathway.

The ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in various cancers. Natural compounds, including flavonoids, have been shown to modulate ERK/MAPK signaling, often leading to the induction of apoptosis in cancer cells.[8]

Caption: this compound analogues may modulate the ERK/MAPK signaling pathway.

Conclusion

The chemical synthesis of this compound and its analogues is a rapidly advancing field with significant implications for drug discovery. Semi-synthetic routes from abundant natural precursors like oleuropein offer an efficient and scalable means to produce key bioactive compounds. Concurrently, the development of total synthesis strategies provides the necessary tools to explore a broader chemical space and refine structure-activity relationships. The quantitative data and understanding of the molecular mechanisms presented in this guide are intended to support the rational design of novel secoiridoid-based therapeutics for a range of human diseases. Continued research in this area holds great promise for translating the therapeutic potential of these fascinating natural products into clinical applications.

References

- 1. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse World of Oleoside-Producing Plants: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Oleosides, a class of secoiridoid glucosides, are a diverse group of natural products with significant pharmacological potential. This technical guide provides an in-depth exploration of the biodiversity of oleoside-producing plants, their biosynthetic pathways, and the experimental protocols for their isolation and characterization. Primarily found within the Oleaceae family, these compounds are also present in other plant families, including Gentianaceae, Valerianaceae, and Pedaliaceae. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation into the therapeutic applications of these valuable phytochemicals.

Introduction to Oleosides

Oleosides are a subclass of iridoids characterized by a cleaved cyclopentane (B165970) ring, forming the secoiridoid skeleton. They are typically found as glycosides, with oleuropein (B1677263) being one of the most well-known and extensively studied examples. The biological activities of oleosides are vast and include antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, making them attractive candidates for drug discovery and development.[1][2]

Biodiversity of this compound-Producing Plants

While the olive tree (Olea europaea) is the most recognized source of oleosides, particularly oleuropein, a significant number of other plant species across various genera and families also produce these compounds. The Oleaceae family is the primary reservoir of oleosides, with notable concentrations found in the genera Fraxinus (ash), Syringa (lilac), Jasminum (jasmine), and Ligustrum (privet).[2][3]

Oleaceae Family: A Rich Source of Oleosides